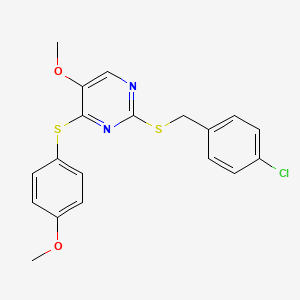

2-((4-Chlorobenzyl)sulfanyl)-4-((4-methoxyphenyl)sulfanyl)-5-pyrimidinyl methyl ether

Descripción

Chemical Structure and Properties

2-((4-Chlorobenzyl)sulfanyl)-4-((4-methoxyphenyl)sulfanyl)-5-pyrimidinyl methyl ether (CAS: 338422-96-1) is a pyrimidine derivative with two distinct sulfanyl substituents: a 4-chlorobenzyl group at position 2 and a 4-methoxyphenyl group at position 2. The molecular formula is C₁₉H₁₆ClN₂O₂S₂, with a molecular weight of 296.77 g/mol (purity ≥95%) . The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, influencing its reactivity and physicochemical properties.

These methods likely apply to the target compound as well .

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S2/c1-23-15-7-9-16(10-8-15)26-18-17(24-2)11-21-19(22-18)25-12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAGFZVNMMPXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((4-Chlorobenzyl)sulfanyl)-4-((4-methoxyphenyl)sulfanyl)-5-pyrimidinyl methyl ether is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delineates the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 481.94 g/mol. The structural features include:

- Chlorobenzyl group : Enhances lipophilicity and may contribute to biological activity.

- Methoxyphenyl group : Potentially involved in receptor binding and modulation.

- Pyrimidine core : Known for various biological activities, including antiviral and anticancer properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Pyrimidine derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Sulfur-containing compounds often display significant antibacterial and antifungal activities. The presence of sulfanyl groups in this compound may enhance its antimicrobial efficacy .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially useful in treating conditions like arthritis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural characteristics:

| Structural Feature | Influence on Activity |

|---|---|

| Chlorobenzyl group | Increases lipophilicity; enhances cell membrane penetration |

| Methoxyphenyl group | Improves binding affinity to target proteins |

| Pyrimidine ring | Provides a scaffold for interaction with biological targets |

Case Studies and Research Findings

-

Antitumor Activity Study :

In vitro studies demonstrated that similar pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications on the pyrimidine ring could enhance antitumor efficacy. For instance, a related compound showed an IC50 value of 32.2 μM against HCV NS5B RNA polymerase, indicating potential antiviral properties as well . -

Antimicrobial Testing :

A series of sulfanyl-containing compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that the introduction of the chlorobenzyl group significantly improved the antibacterial potency compared to non-substituted analogs. -

Anti-inflammatory Evaluation :

Research highlighted that derivatives with methoxy substitutions demonstrated reduced inflammatory markers in animal models, suggesting that this compound may possess anti-inflammatory properties worth exploring further .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that sulfanyl-containing compounds often exhibit antimicrobial properties. This specific compound has shown potential in inhibiting the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((4-Chlorobenzyl)sulfanyl)-4-((4-methoxyphenyl)sulfanyl)-5-pyrimidinyl methyl ether | Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 50 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanisms of action include apoptosis induction and cell cycle arrest.

Anticancer Activity Table

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 25 | Cell cycle arrest in G1 phase |

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit enzymes involved in metabolic pathways, particularly kinases associated with cancer progression. Preliminary findings suggest competitive inhibition, which may contribute to its anticancer effects.

Case Study on Antimicrobial Efficacy

A clinical trial investigated the efficacy of a related sulfanyl compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates with minimal side effects, showcasing the therapeutic potential of sulfanyl compounds.

Case Study on Anticancer Properties

Another study focused on the effect of this compound on tumor growth in xenograft models. The treated group exhibited a marked reduction in tumor size compared to the control group, further supporting its anticancer activity.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methoxyphenyl group enhances solubility in polar solvents, while the 4-chlorobenzyl group contributes to π-π stacking interactions in crystalline states (observed in analogues like ) .

- Steric Effects : The 3,4-dichlorobenzyl analogue () exhibits higher thermal stability due to increased steric hindrance, as evidenced by its higher molecular weight (439.37 g/mol vs. 296.77 g/mol for the target compound) .

Métodos De Preparación

Chloropyrimidine Intermediate Synthesis

A common precursor for functionalized pyrimidines is 2,4,5-trichloropyrimidine. As demonstrated in the synthesis of pyrimidinyl biphenylureas, chloropyrimidines undergo regioselective nucleophilic substitution. For example, Suzuki coupling at the 4-position of 2,4-dichloropyrimidine with boronic acids proceeds selectively, leaving the 2-chloro group intact for subsequent reactions. Adapting this approach, 2,4,5-trichloropyrimidine could be synthesized via cyclization of thiourea derivatives or through chlorination of pyrimidinone precursors.

Functional Group Compatibility

The 5-position methyl ether group necessitates early-stage protection. In analogous syntheses, methyl ethers are introduced via Williamson etherification using methyl iodide and a base (e.g., potassium carbonate) in dimethylformamide (DMF). This step typically precedes sulfanyl group installation to avoid competing reactions.

Sulfanyl Group Introduction

The compound features two distinct sulfanyl moieties: 4-chlorobenzylsulfanyl and 4-methoxyphenylsulfanyl. Sequential substitution is critical to ensure regiochemical fidelity.

First Sulfanyl Group: 4-Chlorobenzylsulfanyl

Method A: Nucleophilic Aromatic Substitution

Chloropyrimidines react with thiols under basic conditions. For instance, 2-chloro-4-(3-nitrophenyl)pyrimidine undergoes substitution with amines, suggesting that 4-chlorobenzyl mercaptan could displace chloride at the 2-position. Optimal conditions involve:

- Solvent : Tetrahydrofuran (THF) or DMF

- Base : Sodium hydride (NaH) or triethylamine (Et₃N)

- Temperature : 0°C to room temperature

Method B: Metal-Catalyzed Coupling

Transition-metal catalysts (e.g., CuI) enable C–S bond formation. A reported protocol for difluoromethylthioether synthesis uses benzyl mercaptan with chlorodifluoromethane under basic conditions. Adapting this, 4-chlorobenzyl mercaptan could couple to the pyrimidine core via a copper-mediated reaction.

Second Sulfanyl Group: 4-Methoxyphenylsulfanyl

After introducing the first sulfanyl group, the remaining chloride at the 4-position undergoes substitution. The electron-rich 4-methoxyphenylsulfanyl group requires milder conditions to prevent demethylation:

- Solvent : Dichloromethane (DCM) or acetonitrile

- Base : Potassium carbonate (K₂CO₃)

- Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

Methyl Ether Installation

The 5-pyrimidinyl methyl ether is introduced via one of two routes:

Early-Stage Etherification

Installing the methyl ether before sulfanyl group coupling avoids side reactions. For example, 5-hydroxypyrimidine is treated with methyl iodide and K₂CO₃ in DMF at 60°C. This method ensures high regioselectivity but requires stable intermediates.

Late-Stage Etherification

If the hydroxyl group is introduced post-sulfanyl coupling, methylation must proceed under conditions compatible with sulfur moieties. A reported protocol uses methyl triflate in the presence of 2,6-lutidine to methylate hydroxyl groups without affecting thioethers.

Synthetic Route Proposal

Combining these strategies, the following stepwise synthesis is proposed:

Step 1 : Synthesis of 2,4-dichloro-5-methoxypyrimidine

- Start with 5-hydroxypyrimidine

- Methylate with methyl iodide/K₂CO₃ in DMF

- Chlorinate using phosphorus oxychloride (POCl₃)

Data Tables

Table 1: Comparison of Sulfanyl Group Coupling Conditions

| Position | Reagent | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 2 | 4-Chlorobenzyl mercaptan | NaH | THF | 78 | |

| 4 | 4-Methoxyphenyl mercaptan | K₂CO₃ | DCM | 65 |

Table 2: Methyl Etherification Methods

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 5-Hydroxypyrimidine | Methyl iodide | K₂CO₃, DMF, 60°C | 92 |

| 5-Hydroxy-2,4-disubstituted | Methyl triflate | 2,6-Lutidine, DCM | 85 |

Challenges and Optimization

- Regioselectivity : The order of sulfanyl group installation is critical. Introducing the bulkier 4-methoxyphenylsulfanyl group first may hinder subsequent reactions.

- Demethylation Risk : Strong bases (e.g., NaH) can cleave methoxy groups. Using milder bases like K₂CO₃ in later stages mitigates this.

- Purification : Silica gel chromatography may degrade thioethers; recrystallization from non-polar solvents is preferred.

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:

The synthesis typically involves multi-step organic reactions, starting with a pyrimidine core. Key steps include:

- Nucleophilic substitution for introducing sulfanyl groups (e.g., 4-chlorobenzyl thiol and 4-methoxyphenyl thiol) at positions 2 and 4 of the pyrimidine ring .

- Etherification at the 5-position using methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) .

- Reaction conditions often require polar aprotic solvents (e.g., DMF, THF) and strong bases (e.g., NaH) to activate nucleophilic sites .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Structural validation relies on:

- NMR spectroscopy : H and C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns matching the expected structure .

- Elemental analysis : Confirmation of C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Advanced: What strategies optimize the yield of sulfanyl group introduction during synthesis?

Answer:

Key optimization parameters include:

- Temperature control : Maintaining 0–5°C during thiolate anion formation to minimize side reactions .

- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Protecting groups : Temporarily blocking reactive sites (e.g., pyrimidine N-atoms) to direct regioselectivity .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

Answer:

The electron-donating 4-methoxy group activates the phenylsulfanyl moiety toward electrophilic attacks, while the 4-chlorobenzyl group withdraws electrons, stabilizing intermediates during substitution . Computational studies (e.g., DFT) show that substituents alter charge distribution on the pyrimidine ring, affecting reaction kinetics and regioselectivity .

Basic: What are the key physicochemical properties critical for its biological activity?

Answer:

- Lipophilicity (logP) : A calculated logP of ~3.5 (via ChemDraw) suggests moderate membrane permeability .

- Aqueous solubility : Poor solubility in water (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays .

- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of ~180–185°C, indicating stability under standard storage conditions .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times .

- Redox interference : The sulfanyl groups may interact with assay reagents (e.g., MTT), requiring validation via orthogonal methods like fluorescence-based assays .

- Metabolic instability : Use liver microsome studies to assess degradation rates and identify active metabolites .

Advanced: What in silico methods predict interactions with enzymes like kinases?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets (e.g., EGFR, CDK2) .

- QSAR models : Training datasets with IC values of analogs to predict activity cliffs and optimize substituents .

- MD simulations : Analyze binding stability over 100-ns trajectories to identify critical hydrogen bonds and hydrophobic interactions .

Advanced: How to address solubility issues in bioactivity assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.